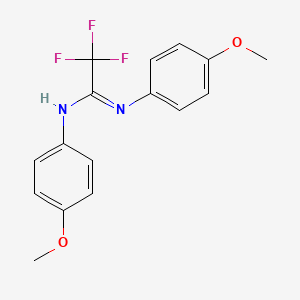
Ethanimidamide, 2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoroethanamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring consistent quality and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or reagent in biochemical assays and studies.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl and methoxyphenyl groups contribute to its binding affinity and reactivity with specific enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanimidamide, 2,2,2-trifluoro-N-phenyl-: This compound shares the trifluoromethyl group but has a phenyl group instead of methoxyphenyl groups.
Ethanimidamide, 2,2,2-trifluoro-, Monohydrochloride: This derivative includes a hydrochloride group, which can alter its solubility and reactivity.
Uniqueness
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
137927-24-3 |
|---|---|
Molekularformel |
C16H15F3N2O2 |
Molekulargewicht |
324.30 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-22-13-7-3-11(4-8-13)20-15(16(17,18)19)21-12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,20,21) |
InChI-Schlüssel |
SQFSAFLJBGXAJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


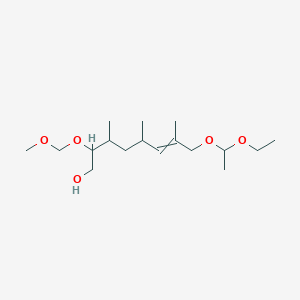
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

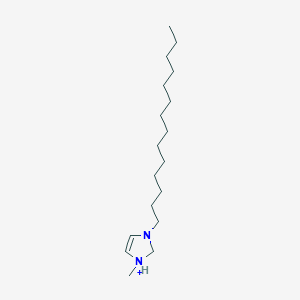
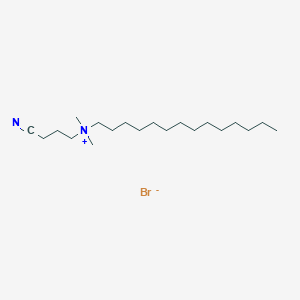
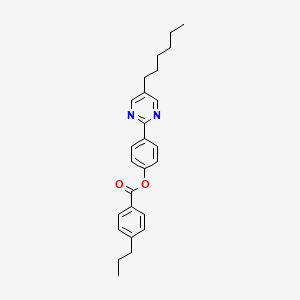
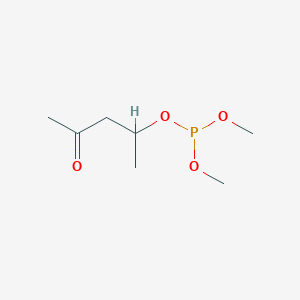
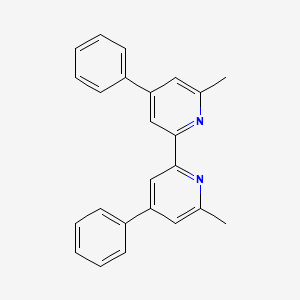
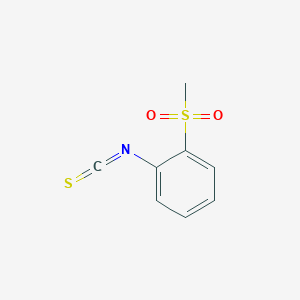
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
